molecular formula C14H15N7O2S2 B1631025 Ftibamzone CAS No. 210165-00-7

Ftibamzone

Cat. No.: B1631025
CAS No.: 210165-00-7
M. Wt: 377.4 g/mol
InChI Key: OPXFZJLGAZHBMA-UHFFFAOYSA-N
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Description

Ftibamzone (FBZ) is a chemical compound with the molecular formula C14H15N7O2S2 and a molecular weight of 377.452 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound derivatives has been described in a patent . The patent details the preparation method and application of this compound derivatives, which are found to have significant cytotoxic and antiviral activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a substituted phthalimide of N-, α-butyraldehyde-n ketone, and two thiosemicarbazone .


Chemical Reactions Analysis

A study has reported a novel approach to enhance the solubility of this compound . In the study, 1 mg of this compound was added to 2 ml of 1% PLGA in acetone and stirred until dissolved. This was followed by the addition of 4% PVA solution in a drop-wise fashion under constant stirring at 1,500 rpm .


Physical And Chemical Properties Analysis

This compound is characterized as an acid drug since the unionized group is dominant at low pH . Its solubility was observed to rapidly increase from a pH of 10 to 12, with a solubility of 950 μg/ml .

Scientific Research Applications

Enhancing Solubility for Therapeutic Efficacy

Ftibamzone (FBZ) has shown effectiveness against the herpes simplex virus, a cause of genital herpes. However, its poor solubility has been a limiting factor in its therapeutic efficacy. Researchers investigated water-soluble complexes of various nanoparticles with FBZ to improve its solubility and absorption. They employed phase-solubility techniques and used nanoparticles formulated through nanoprecipitation. This study demonstrates that FBZ-PLGA nanoparticles could significantly enhance the solubility and absorption of FBZ, potentially making it a more effective treatment for genital herpes (Udofot, Jaruszewski, Spencer, & Agyare, 2014).

Quantitative Analysis Techniques

The development of an HPLC internal standard method for the content determination of this compound in liniment was explored. The method proved to be simple, rapid, and accurate for quantitative analysis (Jian, 2003).

Systemic Safety Studies

A study on the systemic effects of this compound cream through long-term toxicity tests on rat skin showed no significant toxicity to various organs in rats. This indicates the systemic safety of this compound cream when applied topically (Xin-yan, 2009).

Combining Treatments for Enhanced Effectiveness

Research on the combination of Vintamin-A acid cream with this compound cream for treating verruca plana showed a high effective rate, ease of use, and no scarring. The total effective rate in the tested group was significantly higher than in the controlled group, suggesting the combined treatment's effectiveness (Xiao-hua, 2006).

Mechanism of Action

Ftibamzone is known to be effective against herpes simplex virus types 1 and 2, as well as varicella-zoster virus . It primarily works by suppressing the early synthesis of viral DNA and proteins, thereby achieving therapeutic effects .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

Future Directions

Research is ongoing to improve the solubility and absorption of Ftibamzone. One study demonstrated that this compound-PLGA nanoparticles could significantly enhance the solubility and absorption of this compound compared with this compound alone . This has the potential to be used as an effective delivery system for the treatment of genital herpes .

Properties

IUPAC Name

[[1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXFZJLGAZHBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70386-40-2
Record name PHTIOBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1199Y391N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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